1,3,2-Dioxaborinan-2-yl
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Overview
Description
1,3,2-Dioxaborinan-2-yl is a boron-containing heterocyclic compound characterized by a six-membered ring structure with two oxygen atoms and one boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborinan-2-yl can be synthesized through several methods. One common approach involves the reaction of boronic acids with diols. For example, the reaction of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of toluene and under reflux conditions yields this compound . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinan-2-yl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boron atom acts as an electrophile.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of boron-hydride complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted boronic esters or boronates.
Oxidation Reactions: Products include boronic acids or borate esters.
Reduction Reactions: Products include boron-hydride complexes or reduced boron species.
Scientific Research Applications
1,3,2-Dioxaborinan-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: this compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-dioxaborinan-2-yl involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as substitution and addition. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile: This compound has a similar boron-containing ring structure but with a benzonitrile group attached.
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester: This compound features a similar dioxaborinane ring but with different substituents.
Uniqueness
1,3,2-Dioxaborinan-2-yl is unique due to its specific ring structure and reactivity. Its ability to form stable complexes with various substrates makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
6253-16-3 |
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Molecular Formula |
C3H6BO2 |
Molecular Weight |
84.89 g/mol |
InChI |
InChI=1S/C3H6BO2/c1-2-5-4-6-3-1/h1-3H2 |
InChI Key |
ITJXBYICYDZWJA-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OCCCO1 |
Origin of Product |
United States |
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